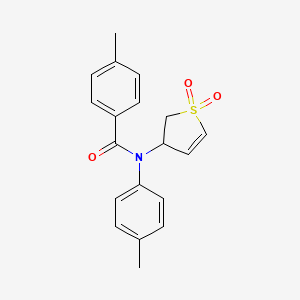

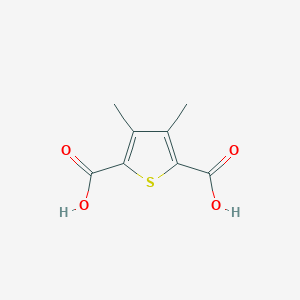

![molecular formula C10H12N2O5 B2387025 Acide 2-[(aminocarbonyl)amino]-4,5-diméthoxybenzoïque CAS No. 859912-32-6](/img/structure/B2387025.png)

Acide 2-[(aminocarbonyl)amino]-4,5-diméthoxybenzoïque

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-[(Aminocarbonyl)amino]-4,5-dimethoxybenzoic acid” is a chemical compound . It is a type of aminopolycarboxylic acid, a class of compounds containing one or more nitrogen atoms connected through carbon atoms to two or more carboxyl groups . These compounds form strong complexes with metal ions, making them useful in a variety of chemical, medical, and environmental applications .

Synthesis Analysis

The synthesis of “2-[(Aminocarbonyl)amino]-4,5-dimethoxybenzoic acid” could potentially involve several steps. The Dakin–West analogue reaction, which involves the synthesis of β-amidocarbonyl compounds using enolizable ketones and esters in the presence of aldehyde derivatives and nitrile compounds, could be a part of the synthesis process . Additionally, the Suzuki–Miyaura coupling, a reaction that involves the formation of carbon-carbon bonds between boron compounds and organic halides, could also be involved .Chemical Reactions Analysis

Amino acids, including “2-[(Aminocarbonyl)amino]-4,5-dimethoxybenzoic acid”, can undergo a variety of chemical reactions. For example, they can act as both acids and bases due to their amphoteric nature . They can also undergo decarboxylation reactions, which involve the removal of a carboxyl group and the release of carbon dioxide .Physical And Chemical Properties Analysis

Amino acids, including “2-[(Aminocarbonyl)amino]-4,5-dimethoxybenzoic acid”, have several physical and chemical properties. They are generally colorless, crystalline substances. Most amino acids are tasteless, but some can be sweet or bitter . Amino acids have high melting points due to their ionic properties . Their solubility depends on factors such as polarity, iso-electric point, the nature of the solvent, and temperature .Mécanisme D'action

Target of Action

It’s known that similar compounds interact with various proteins and enzymes in the body .

Mode of Action

For instance, in the Suzuki–Miyaura (SM) cross-coupling reaction, a transition metal-catalyzed carbon–carbon bond forming reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .

Biochemical Pathways

Similar compounds are known to influence various biochemical pathways, including those involved in the suzuki–miyaura (sm) cross-coupling reaction .

Result of Action

Similar compounds are known to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

Action Environment

It’s known that factors such as temperature, ph, and the presence of other compounds can influence the action of similar compounds .

Avantages Et Limitations Des Expériences En Laboratoire

2-ADB has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is easily synthesized. In addition, it is a versatile compound with a wide range of applications. Its main limitation is that it is not water-soluble and must be dissolved in a suitable solvent in order to be used in experiments.

Orientations Futures

There are many potential future directions for research involving 2-ADB. These include further investigation into its mechanism of action, its potential use as a drug, its ability to inhibit the growth of bacteria, its potential applications in organic synthesis, and its potential use as a substrate for enzyme assays. Additionally, further research could be conducted into its effects on other enzymes, its potential use in biotechnology, and its potential use in the development of new drugs.

Méthodes De Synthèse

2-ADB can be synthesized in two steps via a condensation reaction between 4,5-dimethoxybenzoic acid and 2-aminoethanol. The reaction is conducted in a solvent, such as ethanol, and is catalyzed by a strong acid, such as sulfuric acid. The product can then be purified by recrystallization.

Applications De Recherche Scientifique

- Exemples: Des dérivés de ce composé ont été explorés comme agents antimicrobiens, anti-inflammatoires, anticonvulsivants et anticancéreux .

- Exemples: Les chercheurs l'utilisent dans des procédés synthétiques, tels que les réactions de Mannich, où il contribue à la formation de liaisons C-C .

Chimie médicinale et développement de médicaments

Solvants organiques et catalyseurs

Sondes fluorescentes et capteurs

Safety and Hazards

The safety data sheet for “2-[(Aminocarbonyl)amino]-4,5-dimethoxybenzoic acid” indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are advised when handling this compound .

Propriétés

IUPAC Name |

2-(carbamoylamino)-4,5-dimethoxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O5/c1-16-7-3-5(9(13)14)6(12-10(11)15)4-8(7)17-2/h3-4H,1-2H3,(H,13,14)(H3,11,12,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUOUWIWJKFNIQR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)O)NC(=O)N)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

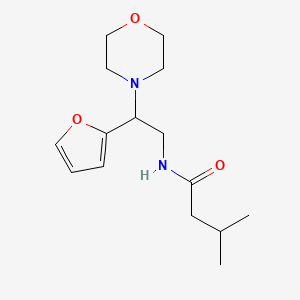

![N-(3-chloro-2-methylphenyl)-2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2386942.png)

![4-Chloro-2-[(4-fluorophenyl)-piperidin-1-ylmethylidene]-3-oxobutanenitrile](/img/structure/B2386943.png)

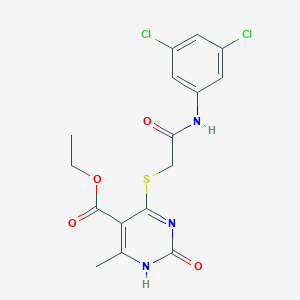

![N-(4-chloro-2,5-dimethoxyphenyl)-6-methyl-4-(1,4-thiazinan-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2386948.png)

![6,6'-Dimethyl 5,5'-dibromo-2H,2'H,3H,3'H-[1,1'-biindole]-6,6'-dicarboxylate](/img/structure/B2386949.png)

![4-methoxy-N-[2-oxo-3-phenyl-2,3-dihydro-4(1H)-quinazolinyliden]benzenesulfonamide](/img/structure/B2386953.png)

![1-(2,6-Difluorophenyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2386955.png)

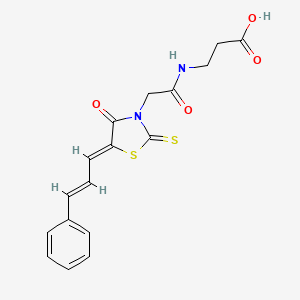

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2386963.png)

![N-[(4-Fluorophenyl)methyl]-2-(5,7,8-trimethyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl)acetamide](/img/structure/B2386964.png)